![molecular formula C20H19N3O B2443292 N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-cyanobenzamide CAS No. 1396867-16-5](/img/structure/B2443292.png)
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-cyanobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-cyanobenzamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds called sGC stimulators, which have been shown to have a range of beneficial effects on various physiological processes.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
1,2,4-Triazole-containing compounds exhibit promising anticancer properties. Researchers have investigated derivatives of this scaffold for their ability to inhibit cancer cell growth. The presence of the 1,2,4-triazole moiety in the structure contributes to its bioactivityN-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-cyanobenzamide may serve as a potential lead compound for developing novel anticancer agents .
Antimicrobial Properties
The N–C–S linkage in the 1,2,4-triazole skeleton has led to the discovery of antimicrobial agents. Some well-known drugs containing the 1,2,4-triazole group, such as Fluconazole and Flupoxam, demonstrate antimicrobial activityN-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-cyanobenzamide could be explored further for its antibacterial and antifungal effects .
Anti-inflammatory and Antioxidant Effects
1,2,4-Triazoles have been investigated for their anti-inflammatory and antioxidant properties. These compounds may modulate inflammatory pathways and scavenge free radicalsN-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-cyanobenzamide could contribute to these therapeutic effects .
Analgesic Activity
The 1,2,4-triazole scaffold has shown potential as an analgesic agent. Researchers have explored derivatives for pain managementN-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-cyanobenzamide might exhibit analgesic properties worth investigating .
Organic Catalysts
1,2,4-Triazoles can serve as organic catalysts in various reactions. Their unique structure allows them to participate in hydrogen bonding and dipole interactionsN-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-cyanobenzamide could find applications in catalysis .
Agrochemical Potential
The 1,2,4-triazole derivatives have been explored for agrochemical applications. Their bioactivity against pests and pathogens makes them interesting candidates for crop protectionN-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-cyanobenzamide may contribute to this field .
Wirkmechanismus
Target of Action
The primary target of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-cyanobenzamide is the Dipeptidyl peptidase 4 (DPP-4) enzyme . This enzyme, also known as the T-cell antigen CD26, was discovered in 1966 and has gained considerable attention due to its vital functions . It is responsible for the deactivation of the incretin hormone, which is involved in insulin catabolism . DPP-4 also hydrolyzes opioid peptides engaged in pain modulation .
Mode of Action
The compound interacts with its target, the DPP-4 enzyme, by inhibiting its activity . This inhibition results in the prevention of the deactivation of the incretin hormone, thereby reducing insulin catabolism . The compound’s ortho position of the Cyanobenzyl core enhances the action of DPP-4 .
Biochemical Pathways
The inhibition of DPP-4 affects the pathway of insulin catabolism . By preventing the deactivation of the incretin hormone, the compound reduces insulin catabolism, which can lead to a decrease in blood glucose levels . This makes the compound a promising candidate for treating disorders such as coronary heart disease, heart failure, stroke, and Diabetes mellitus (DM) .
Pharmacokinetics
Similar compounds, such as gliptins (dpp-4 inhibitors), can be taken in monotherapy once a week or conjointly with another hypoglycaemic agent
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of insulin catabolism . By inhibiting the DPP-4 enzyme, the compound prevents the deactivation of the incretin hormone, leading to a decrease in blood glucose levels . This can have beneficial effects in the treatment of various disorders, including coronary heart disease, heart failure, stroke, and DM .
Eigenschaften
IUPAC Name |
N-[4-[benzyl(methyl)amino]but-2-ynyl]-3-cyanobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c1-23(16-17-8-3-2-4-9-17)13-6-5-12-22-20(24)19-11-7-10-18(14-19)15-21/h2-4,7-11,14H,12-13,16H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGYRKFPZKXXID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCNC(=O)C1=CC=CC(=C1)C#N)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-cyanobenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.